molecular formula C17H20Cl4N4OZn B12693017 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) CAS No. 84642-69-3

1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-)

Cat. No.: B12693017
CAS No.: 84642-69-3
M. Wt: 503.6 g/mol
InChI Key: NTLCPXCUGABPGX-UHFFFAOYSA-K
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Description

1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) is a complex organic compound with significant applications in various scientific fields. It is known for its vibrant color and is often used in microscopy and staining techniques. The compound’s molecular formula is C₃₄H₄₂Cl₄N₈O₂Zn, and it has a molecular weight of 801.96 g/mol .

Preparation Methods

The synthesis of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 1,3-diamino-7-(diethylamino)-4-methylphenoxazine with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves its interaction with cellular components. It can bind to nucleic acids and proteins, altering their structure and function. The compound’s molecular targets include enzymes and other proteins involved in cellular processes. Pathways affected by this compound include those related to cell division and metabolism .

Comparison with Similar Compounds

1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) can be compared with similar compounds such as:

Properties

CAS No.

84642-69-3

Molecular Formula

C17H20Cl4N4OZn

Molecular Weight

503.6 g/mol

IUPAC Name

(9-amino-7-azaniumylidene-6-methylphenoxazin-3-yl)-ethyl-ethylideneazanium;tetrachlorozinc(2-)

InChI

InChI=1S/C17H19N4O.4ClH.Zn/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h4,6-9,18H,5,19H2,1-3H3;4*1H;/q+1;;;;;+2/p-3

InChI Key

NTLCPXCUGABPGX-UHFFFAOYSA-K

Canonical SMILES

CC[N+](=CC)C1=CC2=C(C=C1)N=C3C(=CC(=[NH2+])C(=C3O2)C)N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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